molecular formula C19H21N3O3S2 B3016286 methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether CAS No. 321848-34-4

methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether

Cat. No.: B3016286
CAS No.: 321848-34-4
M. Wt: 403.52
InChI Key: PABICXFAITUEDJ-UHFFFAOYSA-N
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Description

Methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether is a complex organic compound that features a unique combination of functional groups, including a thienyl group, a pyrazole ring, a piperidine ring, and a sulfonyl phenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thienyl group. The piperidine ring is then synthesized and attached to the pyrazole ring. Finally, the sulfonyl phenyl ether moiety is introduced through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, better reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether
  • Methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ester

Uniqueness

Methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-25-15-4-6-16(7-5-15)27(23,24)22-10-8-14(9-11-22)17-13-18(21-20-17)19-3-2-12-26-19/h2-7,12-14H,8-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABICXFAITUEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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